REACTION_CXSMILES
|
[N:1]1[C:10]2[C:9]3[CH:11]=[CH:12][CH:13]=[CH:14][C:8]=3[O:7][CH2:6][CH2:5][C:4]=2[S:3][C:2]=1[C:15]([OH:17])=[O:16].[C:18](Cl)(=O)[C:19](Cl)=O.[Cl:24][C:25]1[CH:26]=[C:27]([CH:32]=[CH:33][C:34]=1[NH:35][CH3:36])[C:28]([NH:30][CH3:31])=[O:29].C(=O)(O)[O-].[Na+]>ClCCl.CN(C=O)C.C(#N)C>[CH2:18]([O:16][C:15]([C:2]1[S:3][C:4]2[CH2:5][CH2:6][O:7][C:8]3[CH:14]=[CH:13][CH:12]=[CH:11][C:9]=3[C:10]=2[N:1]=1)=[O:17])[CH3:19].[Cl:24][C:25]1[CH:26]=[C:27]([C:28](=[O:29])[NH:30][CH3:31])[CH:32]=[CH:33][C:34]=1[N:35]([CH3:36])[C:15]([C:2]1[S:3][C:4]2[CH2:5][CH2:6][O:7][C:8]3[CH:14]=[CH:13][CH:12]=[CH:11][C:9]=3[C:10]=2[N:1]=1)=[O:17] |f:3.4|
|
Name
|
|
Quantity
|
130 mg
|
Type
|
reactant
|
Smiles
|
N1=C(SC=2CCOC3=C(C12)C=CC=C3)C(=O)O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
78 μL
|
Type
|
reactant
|
Smiles
|
C(C(=O)Cl)(=O)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
116 mg
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(C(=O)NC)C=CC1NC
|
Name
|
|
Quantity
|
49 mg
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After 3 hours the reaction mixture was cooled
|
Duration
|
3 h
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
the solvent removed in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was recrystallized form ethyl acetate/methanol/hexane
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(=O)C=1SC=2CCOC3=C(C2N1)C=CC=C3
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C=CC(=C1)C(NC)=O)N(C(=O)C=1SC=2CCOC3=C(C2N1)C=CC=C3)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 132 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |